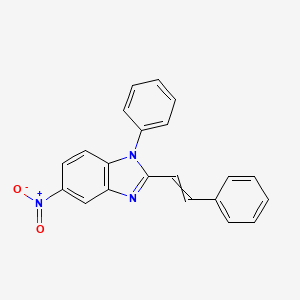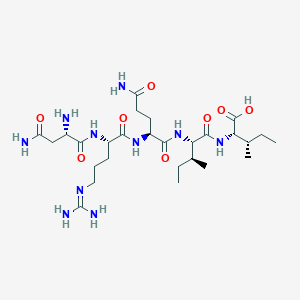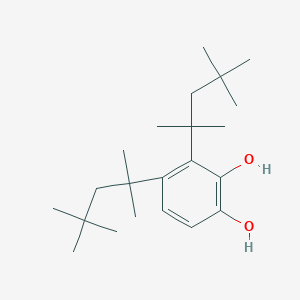
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is an organic compound known for its unique structure and properties. This compound features two bulky 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative with 2,4,4-trimethylpentan-2-yl groups. One common method involves the electrophilic alkylation of a benzene ring using 2,4,4-trimethyl-1-pentene in the presence of an acid catalyst such as acid clay . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product. The compound is then purified through various techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the alkyl side chains.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its antioxidant and anti-inflammatory effects.
作用机制
The mechanism by which 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the bulky alkyl groups influence the compound’s steric properties. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
相似化合物的比较
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has a similar structure but contains an amine group instead of hydroxyl groups.
2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol: Another similar compound with hydroxyl groups at different positions on the benzene ring.
Uniqueness
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the bulky nature of its alkyl side chains. These features contribute to its distinct chemical reactivity and physical properties, making it valuable in various applications.
属性
CAS 编号 |
404826-07-9 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3,4-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-12-16(23)18(24)17(15)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 |
InChI 键 |
RYXPVLSSWPYZLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=C(C(=C(C=C1)O)O)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


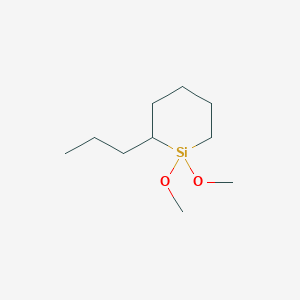
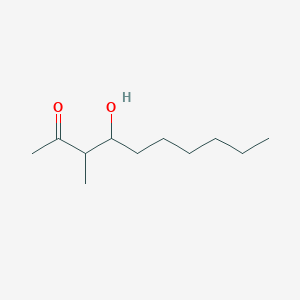
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
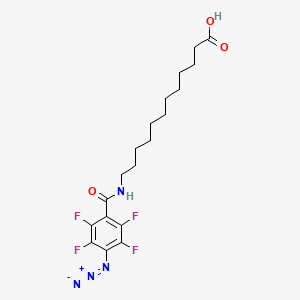
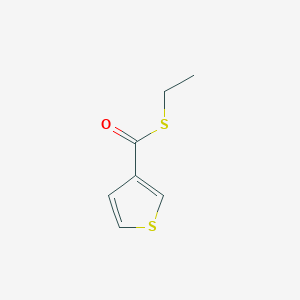

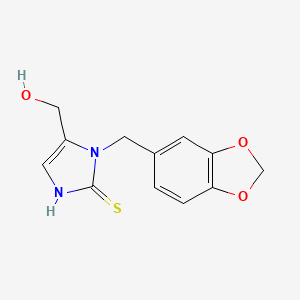
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
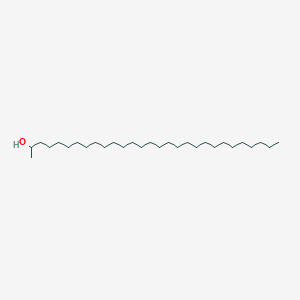
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
